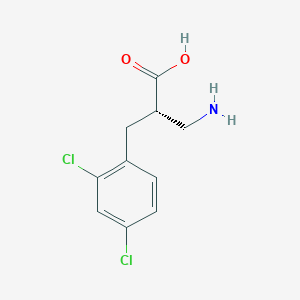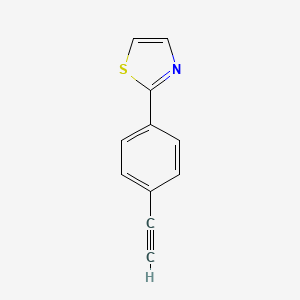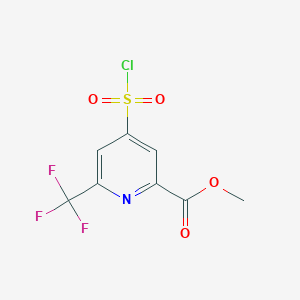![molecular formula C13H9Cl2N3O3 B13992995 2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione CAS No. 63873-77-8](/img/structure/B13992995.png)
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a fused oxazole and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine, and nucleophilic substitution using amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
科学研究应用
Medicinal Chemistry: It has shown promising anticancer activity, particularly against breast cancer cell lines.
Materials Science: The unique structure of this compound allows it to be used in the development of novel materials with specific electronic or optical properties.
Biology: Its interactions with biological macromolecules and potential as a biochemical probe are areas of active research.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, by binding to its active site and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival.
相似化合物的比较
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine: Another member of the oxazolopyrimidine family with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with a pyrazole ring instead of an oxazole ring.
Thiazolo[5,4-d]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties and biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione stands out due to its specific substitution pattern and the presence of dichlorophenyl and dimethyl groups. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
63873-77-8 |
|---|---|
分子式 |
C13H9Cl2N3O3 |
分子量 |
326.13 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H9Cl2N3O3/c1-17-11(19)9-12(18(2)13(17)20)21-10(16-9)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3 |
InChI 键 |
LFYCMWGNKAPJLE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


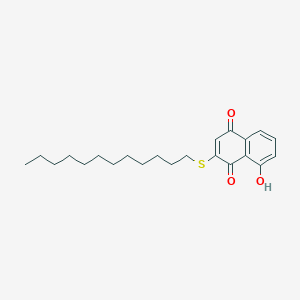
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)
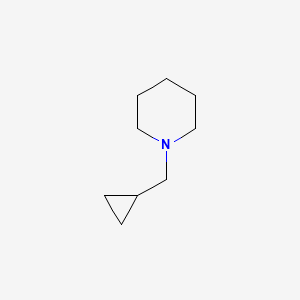
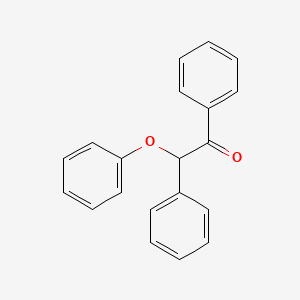
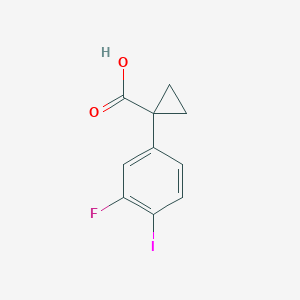
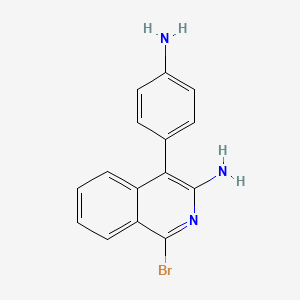
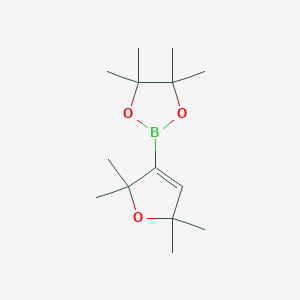
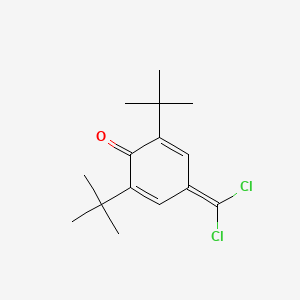
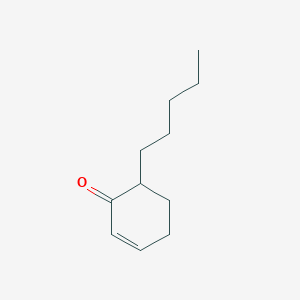
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
